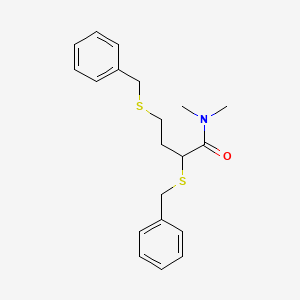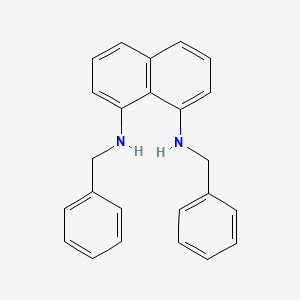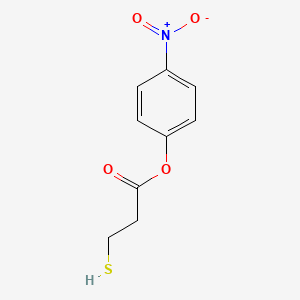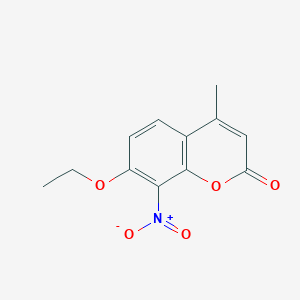![molecular formula C18H26S2Si2 B14303127 Trimethyl-[4-(4-trimethylsilylsulfanylphenyl)phenyl]sulfanylsilane CAS No. 121535-27-1](/img/structure/B14303127.png)
Trimethyl-[4-(4-trimethylsilylsulfanylphenyl)phenyl]sulfanylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl-[4-(4-trimethylsilylsulfanylphenyl)phenyl]sulfanylsilane is a compound characterized by the presence of trimethylsilyl groups attached to a phenyl ring. This compound is known for its chemical inertness and large molecular volume, making it useful in various applications .
Méthodes De Préparation
The synthesis of Trimethyl-[4-(4-trimethylsilylsulfanylphenyl)phenyl]sulfanylsilane typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance . The process involves the coupling of boron reagents with aryl halides in the presence of a palladium catalyst . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Analyse Des Réactions Chimiques
Trimethyl-[4-(4-trimethylsilylsulfanylphenyl)phenyl]sulfanylsilane undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like N-bromosuccinimide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Trimethyl-[4-(4-trimethylsilylsulfanylphenyl)phenyl]sulfanylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s stability and inertness make it useful in biochemical assays and as a protective group in peptide synthesis.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is employed in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which Trimethyl-[4-(4-trimethylsilylsulfanylphenyl)phenyl]sulfanylsilane exerts its effects involves the interaction of its trimethylsilyl groups with other molecules. These groups can act as temporary protecting groups during chemical synthesis, allowing for selective reactions to occur . The molecular targets and pathways involved are primarily related to its ability to stabilize reactive intermediates and facilitate specific chemical transformations.
Comparaison Avec Des Composés Similaires
Trimethyl-[4-(4-trimethylsilylsulfanylphenyl)phenyl]sulfanylsilane can be compared to other compounds with similar structures, such as:
Trimethyl(phenyl)silane: This compound also contains a trimethylsilyl group attached to a phenyl ring but lacks the additional sulfanylphenyl group.
Trimethyl(phenylethynyl)silane: Similar in structure but with an ethynyl group instead of a sulfanyl group.
The uniqueness of this compound lies in its dual sulfanylphenyl groups, which provide additional stability and reactivity compared to its counterparts.
Propriétés
| 121535-27-1 | |
Formule moléculaire |
C18H26S2Si2 |
Poids moléculaire |
362.7 g/mol |
Nom IUPAC |
trimethyl-[4-(4-trimethylsilylsulfanylphenyl)phenyl]sulfanylsilane |
InChI |
InChI=1S/C18H26S2Si2/c1-21(2,3)19-17-11-7-15(8-12-17)16-9-13-18(14-10-16)20-22(4,5)6/h7-14H,1-6H3 |
Clé InChI |
JCIMTHUIUPUGFY-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)SC1=CC=C(C=C1)C2=CC=C(C=C2)S[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1-(Chloromethyl)cyclohexyl]ethan-1-one](/img/structure/B14303065.png)



![3,4-Dihydrobenzo[g]isoquinoline](/img/structure/B14303113.png)


